molecular formula C18H23N3O3S B2507965 Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946252-82-0

Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2507965
CAS RN: 946252-82-0
M. Wt: 361.46
InChI Key: UZOGDFUBWOEDHO-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The presence of the azepan-1-yl (a seven-membered ring containing nitrogen) and carboxylate groups could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinazoline core, with the azepan-1-yl and carboxylate groups as substituents. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrahydroquinazoline core, azepan-1-yl, and carboxylate groups could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .

Scientific Research Applications

Introduction to 1,2,3,4-Tetrahydroisoquinolines (THIQs)
1,2,3,4-Tetrahydroisoquinolines (THIQs), a class of compounds including the specific molecule , are recognized as "privileged scaffolds" in nature. Initially known for neurotoxicity, certain THIQ derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents that potentially prevent Parkinsonism in mammals. These compounds have been explored for their anticancer, neuroprotective, and various other therapeutic potentials. Trabectedin's approval by the US FDA for treating soft tissue sarcomas marks a significant milestone in utilizing such structures for cancer drug discovery. The exploration of THIQs spans across therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing their broad applicability in drug development (Singh & Shah, 2017).

Chemical Modifications and Biological Applications
Chemical modifications of compounds similar to Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have been extensively studied for their synthetic utilities and biological applications. These modifications have led to the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, demonstrating the versatile applications of such compounds in medicinal chemistry and drug synthesis. The advancements in methodologies have opened new avenues for the development of therapeutics addressing a range of diseases, including neurodegenerative disorders and infections (Ibrahim, 2011).

Potential in CNS Disorders
The role of THIQ derivatives in modulating catecholaminergic transmission suggests a significant potential in treating central nervous system (CNS) disorders. Compounds like salsolinol, a derivative of dopamine and structurally related to THIQs, imply that molecules within this class could serve as modulators of neurotransmission, offering therapeutic benefits in conditions such as Parkinson's disease, addiction, and depression. This highlights the neuroprotective, antiaddictive, and antidepressant-like activities that such compounds may exhibit, underscoring the therapeutic potential in CNS disorders (Mravec, 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. As a derivative of tetrahydroquinazoline, it might interact with biological targets in a similar manner to other tetrahydroquinazoline derivatives .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve exploring its potential uses in various applications, depending on its properties .

properties

IUPAC Name

methyl 3-[2-(azepan-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-24-17(23)13-6-7-14-15(12-13)19-18(25)21(16(14)22)11-10-20-8-4-2-3-5-9-20/h6-7,12H,2-5,8-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOGDFUBWOEDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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